molecular formula C15H23NO4S B7776645 ((4-(Tert-butyl)phenyl)sulfonyl)valine

((4-(Tert-butyl)phenyl)sulfonyl)valine

Cat. No.: B7776645
M. Wt: 313.4 g/mol
InChI Key: IIZHVUMESXTUPZ-UHFFFAOYSA-N
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Description

((4-(Tert-butyl)phenyl)sulfonyl)valine is an organic compound that combines a sulfonyl group with valine, an essential amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4-(Tert-butyl)phenyl)sulfonyl)valine typically involves the sulfonylation of valine with a tert-butylphenyl sulfonyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

((4-(Tert-butyl)phenyl)sulfonyl)valine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfide derivatives. Substitution reactions can lead to a variety of substituted sulfonyl compounds .

Scientific Research Applications

((4-(Tert-butyl)phenyl)sulfonyl)valine has several scientific research applications:

Mechanism of Action

The mechanism of action of ((4-(Tert-butyl)phenyl)sulfonyl)valine involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. This can affect various biochemical pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

((4-(Tert-butyl)phenyl)sulfonyl)valine is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties. This can affect its reactivity and interactions with other molecules, making it distinct from other similar compounds .

Properties

IUPAC Name

2-[(4-tert-butylphenyl)sulfonylamino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4S/c1-10(2)13(14(17)18)16-21(19,20)12-8-6-11(7-9-12)15(3,4)5/h6-10,13,16H,1-5H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZHVUMESXTUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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